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molecular formula C7H3Cl5 B076638 3,4-Dichlorobenzotrichloride CAS No. 13014-24-9

3,4-Dichlorobenzotrichloride

Cat. No. B076638
M. Wt: 264.4 g/mol
InChI Key: ATYLRBXENHNROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191711

Procedure details

Chlorine gas was passed into a mixture of 115 g (0.5 mol) of p-chlorobenzotrichloride and 0.8 g (6 mmol) of aluminum chloride for 8.5 hours at 60° to 80° C. The mixture was then worked up by adding 200 ml of ice-cooled dilute hydrochloric acid to the reaction mixture, filtering off the solid constituents, separating off the organic phase from the filtrate, washing the organic phase five times with, in each case, 100 ml of water, then drying it over calcium chloride and subsequently distilling it over a packed column of 60 cm in length and having a silvered casing of glass. In this procedure, 100 g (75.6% of theory) of 3,4-dichlorobenzotrichloride (purity 99%) of boiling point 87° to 97° C./0.22 mm Hg were obtained. The purity and the structure of the product were unequivocally determined by a gas chromatogram and by a nuclear-magnetic resonance spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([Cl:13])([Cl:12])[Cl:11])=[CH:6][CH:5]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Cl:1][C:9]1[CH:8]=[C:7]([C:10]([Cl:11])([Cl:12])[Cl:13])[CH:6]=[CH:5][C:4]=1[Cl:3] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
115 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering off the solid constituents
CUSTOM
Type
CUSTOM
Details
separating off the organic phase from the filtrate
WASH
Type
WASH
Details
washing the organic phase five times with, in each case, 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying it over calcium chloride
DISTILLATION
Type
DISTILLATION
Details
subsequently distilling it over a packed column of 60 cm in length

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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